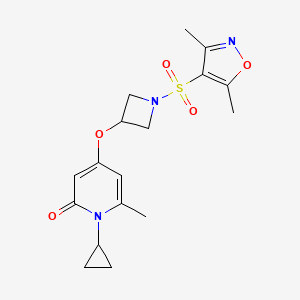

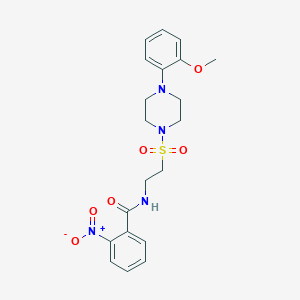

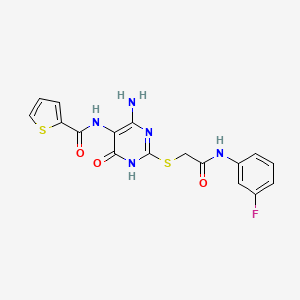

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives

Mécanisme D'action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the α1-ARs, and exhibits affinity in the range from 22 nM to 250 nM . The interaction of the compound with these receptors is likely to result in changes in the receptor’s activity, which can lead to various physiological effects.

Biochemical Pathways

These receptors play a significant role in numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations . These properties are crucial in determining the compound’s bioavailability.

Result of Action

The compound’s action results in changes in the activity of α1-ARs, which can lead to various physiological effects. For instance, in a study, a similar compound was found to attenuate the neurotoxic effects of aluminium chloride (AlCl3) as shown by the improvement in rats’ performance in a Water maze test and in lowering acetylcholinesterase (AChE) activity .

Analyse Biochimique

Biochemical Properties

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . This interaction can influence the breakdown of acetylcholine, thereby affecting cholinergic neurotransmission.

Cellular Effects

In cellular processes, this compound has been observed to have neuroprotective effects. It has been shown to attenuate neurotoxic effects induced by aluminium chloride, improving behavioral and neurochemical indices in rats .

Molecular Mechanism

At the molecular level, this compound acts as an inhibitor of AChE. By inhibiting this enzyme, it can potentially increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission .

Temporal Effects in Laboratory Settings

It has been observed to provide neuroprotective effects over a period of 6 weeks in in vivo studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.

Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group to the piperazine ring.

Coupling with Nitrobenzamide: The final step involves coupling the sulfonylated piperazine intermediate with 2-nitrobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄)

Major Products

Reduction: Formation of N-(2-((4-(2-aminophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Oxidation: Formation of corresponding aldehydes or carboxylic acids

Applications De Recherche Scientifique

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent targeting neurological disorders due to its interaction with specific receptors in the brain.

Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a modulator of enzyme activity.

Pharmacological Research: It is investigated for its binding affinity to various receptors, which can lead to the development of new drugs for treating conditions like depression, anxiety, and other mental health disorders.

Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trazodone: An antidepressant that also targets similar receptors.

Naftopidil: Used in the treatment of benign prostatic hyperplasia.

Urapidil: An antihypertensive agent.

Uniqueness

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is unique due to its specific structural features, such as the combination of a sulfonyl group and a nitrobenzamide moiety, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types and its potential for modification make it a versatile compound in medicinal chemistry.

Propriétés

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O6S/c1-30-19-9-5-4-8-18(19)22-11-13-23(14-12-22)31(28,29)15-10-21-20(25)16-6-2-3-7-17(16)24(26)27/h2-9H,10-15H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPVJAYFFKKSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2848353.png)

![1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2848354.png)

![4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2848362.png)

![6-chloro-N-[3-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2848363.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2848367.png)

![Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2848370.png)